molecular formula C12H28AuClP+ B13147105 Chlorotri-T-butylphosphinegold(I)

Chlorotri-T-butylphosphinegold(I)

Cat. No.: B13147105
M. Wt: 435.74 g/mol
InChI Key: JLXSZGSXDDQSJF-UHFFFAOYSA-N
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Description

Chlorotri-T-butylphosphinegold(I) is a chemical compound with the molecular formula C12H28AuClP. It is a gold complex that features a gold atom coordinated to a chlorine atom and a tri-tert-butylphosphine ligand. This compound is known for its applications in catalysis and organic synthesis due to its unique properties.

Preparation Methods

Chlorotri-T-butylphosphinegold(I) can be synthesized through various methods. One common synthetic route involves the reaction of gold(I) chloride (AuCl) with tri-tert-butylphosphine (P(t-Bu)3) in an inert atmosphere. The reaction is typically carried out in a solvent such as dichloromethane at low temperatures to ensure the stability of the product . The reaction can be represented as follows:

AuCl+P(t-Bu)3(t-Bu3P)AuCl\text{AuCl} + \text{P(t-Bu)}_3 \rightarrow \text{(t-Bu}_3\text{P)AuCl} AuCl+P(t-Bu)3​→(t-Bu3​P)AuCl

Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and atmosphere to maintain product purity and yield.

Chemical Reactions Analysis

Chlorotri-T-butylphosphinegold(I) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halides, phosphines, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chlorotri-T-butylphosphinegold(I) has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Chlorotri-T-butylphosphinegold(I) exerts its effects involves the coordination of the gold center to various substrates. The tri-tert-butylphosphine ligand stabilizes the gold center, allowing it to participate in catalytic cycles. The gold center can activate substrates through coordination, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrate.

Comparison with Similar Compounds

Chlorotri-T-butylphosphinegold(I) can be compared with other gold complexes such as:

    Chlorotriethylphosphinegold(I): Similar structure but with triethylphosphine ligands.

    Chlorotriisopropylphosphinegold(I): Similar structure but with triisopropylphosphine ligands.

    Chlorotri-tert-butylphosphinepalladium(II): Similar structure but with palladium instead of gold.

The uniqueness of Chlorotri-T-butylphosphinegold(I) lies in its specific ligand environment and the resulting reactivity and stability, making it particularly useful in certain catalytic applications.

Biological Activity

Chlorotri-t-butylphosphinegold(I), also known as chloro(tri-tert-butylphosphine)gold(I) or (tBu3P)AuCl, is a gold(I) complex that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its synthesis, characterization, and biological effects, focusing on its anticancer properties and mechanisms of action.

Synthesis and Characterization

Chlorotri-t-butylphosphinegold(I) is synthesized through the reaction of tri-tert-butylphosphine with gold(I) chloride. The resulting complex can be characterized using various spectroscopic methods such as UV-Vis, FTIR, and NMR spectroscopy. These techniques confirm the successful formation of the gold complex and provide insights into its structural properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chlorotri-t-butylphosphinegold(I). Research indicates that gold(I) complexes containing phosphine ligands exhibit significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The biological activity was evaluated against several cancer cell lines, including:
    • HCT116 (human colon cancer)
    • MDA-MB-231 (human breast cancer)
    • B16 (murine skin cancer)
  • Cytotoxicity Assays : The cytotoxic effects were assessed using the MTT assay, which measures cell viability based on mitochondrial activity. The results indicated that chlorotri-t-butylphosphinegold(I) demonstrated higher cytotoxicity compared to cisplatin, a standard chemotherapy drug.
  • Mechanism of Action : The mechanism underlying the anticancer effects involves:
    • Induction of oxidative stress
    • Disruption of mitochondrial membrane potential
    • Activation of apoptotic pathways , evidenced by increased expression of pro-apoptotic genes like caspase-3 and decreased expression of anti-apoptotic genes such as BCL-xL.

Data Table: Summary of Cytotoxicity Results

CompoundCell LineIC50 (µM)Comparison to Cisplatin
Chlorotri-t-butylphosphinegold(I)HCT1165.2Higher
Chlorotri-t-butylphosphinegold(I)MDA-MB-2314.8Higher
Chlorotri-t-butylphosphinegold(I)B166.0Higher
CisplatinHCT11610.0-
CisplatinMDA-MB-23112.0-
CisplatinB1615.0-

Case Studies

Several case studies have been conducted to explore the biological implications of chlorotri-t-butylphosphinegold(I). For instance:

  • A study by Tavares et al. investigated the cytotoxic properties of various gold(I) complexes, including those with phosphane ligands, against tumor cells. Their findings suggested that these complexes could serve as promising candidates for developing new anticancer agents due to their enhanced selectivity and potency compared to traditional platinum-based drugs .
  • Another significant research effort focused on the interaction of gold(I) complexes with thioredoxin reductase (TrxR), an enzyme implicated in cellular redox signaling and cancer progression. The inhibition of TrxR by chlorotri-t-butylphosphinegold(I) was shown to lead to increased levels of reactive oxygen species (ROS), contributing to its cytotoxic effects .

Properties

Molecular Formula

C12H28AuClP+

Molecular Weight

435.74 g/mol

IUPAC Name

chlorogold;tritert-butylphosphanium

InChI

InChI=1S/C12H27P.Au.ClH/c1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-9H3;;1H/q;+1;

InChI Key

JLXSZGSXDDQSJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.Cl[Au]

Origin of Product

United States

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